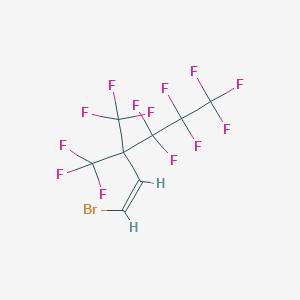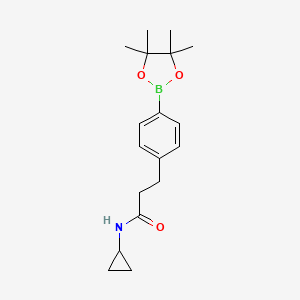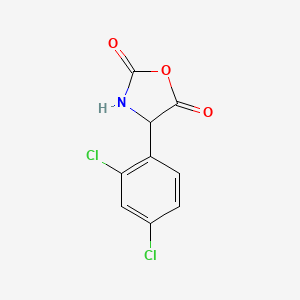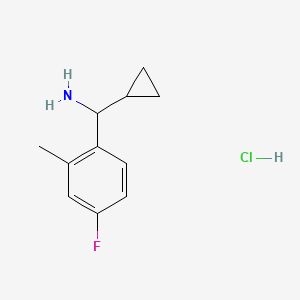
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is an organic compound characterized by its unique structure, which includes a bromine atom and multiple fluorine atoms. This compound is a type of alkene, specifically an E/Z isomer, where the higher priority groups are on the same side of the double bond, denoted by the “Z” configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene typically involves the bromination of alkenes. One common method is the addition of bromine (Br2) to a precursor alkene under controlled conditions. The reaction is stereoselective, leading to the formation of the Z-isomer .
Industrial Production Methods
Industrial production of this compound may involve advanced catalytic processes, such as nickelaphotoredox catalysis, which allows for the efficient difunctionalization of alkenes . This method ensures high yield and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydrogen Halides (HX): For hydrohalogenation reactions.
Catalysts: Nickel and other transition metals for catalytic processes.
Major Products
The major products formed from these reactions include various substituted alkenes and vicinal dihalides, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine
While specific biological applications are less common, compounds with similar structures are often investigated for their potential use in pharmaceuticals and as intermediates in drug synthesis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability .
Wirkmechanismus
The mechanism of action for (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for various addition reactions, while the bromine atom can participate in substitution reactions. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: The E-isomer of the compound.
1-chloro-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: Similar structure with chlorine instead of bromine
Uniqueness
The uniqueness of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene lies in its Z-configuration and the presence of multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability .
Eigenschaften
Molekularformel |
C8H2BrF13 |
|---|---|
Molekulargewicht |
424.98 g/mol |
IUPAC-Name |
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |
InChI |
InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H/b2-1- |
InChI-Schlüssel |
KVLSPRHWDKLGCE-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\Br)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)



![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)

![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)

![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)

